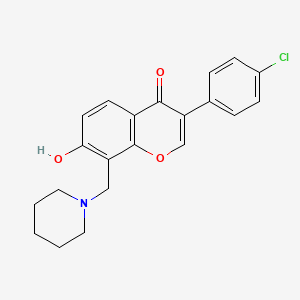
3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one” is a fascinating chemical compound with potential scientific research applications1. It possesses diverse properties and exhibits promising opportunities for various fields of study1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one”. However, similar compounds have been synthesized based on structure modification of related compounds23. For instance, a series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs2.Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one” is not explicitly available. However, the structure of similar compounds has been analyzed4. For instance, the crystal structure of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied4.Chemical Reactions Analysis
The specific chemical reactions involving “3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one” are not available. However, studies have been conducted on the substitution effects of flavonoids, which are structurally similar, on their activities3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one” are not available. However, similar compounds have been analyzed for their properties45.Scientific Research Applications
Antibacterial and Antioxidant Applications
Compounds synthesized from chromene derivatives exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The antibacterial property is attributed to the structural configuration of these compounds, which may interfere with bacterial cell functions. Additionally, these compounds show antioxidant activities, which are crucial for neutralizing harmful free radicals in biological systems. The presence of the chromene core, combined with various substitutions, enhances these activities, indicating a promising class of antibacterial and antioxidant agents (Al-ayed, 2011).
Anticancer Activity
Chromene derivatives also demonstrate potent anticancer activities against various cancer cell lines, including breast, colon, and liver cancers. The mechanism of action involves the induction of cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents. The structural modifications, particularly the introduction of piperidine and other substituents, play a significant role in enhancing the cytotoxic effects against cancer cells, offering a basis for developing new anticancer drugs (El-Agrody et al., 2020).
Synthesis and Structural Analysis
The synthesis of chromene derivatives involves catalytic reactions in the presence of piperidine, highlighting its role in facilitating the formation of these compounds. Structural analysis through X-ray crystallography and spectroscopic methods provides insights into the molecular geometry, confirming the presence of specific substituents and their configurations. These studies are crucial for understanding the relationship between structure and activity, aiding in the design of compounds with enhanced biological activities (Fatma et al., 2017).
Safety And Hazards
The safety and hazards associated with “3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one” are not explicitly mentioned in the available resources.
Future Directions
The future directions for the study of “3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one” are not explicitly mentioned in the available resources. However, given its potential scientific research applications, it could be a subject of interest in various fields of study1.
properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJCTUKYYQNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

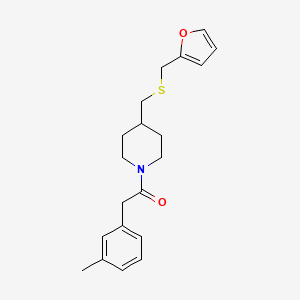
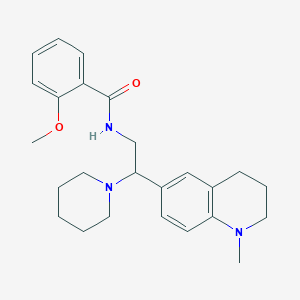
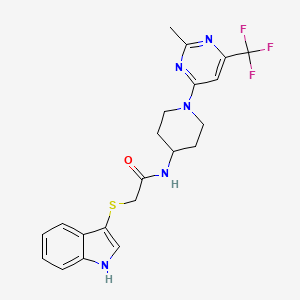
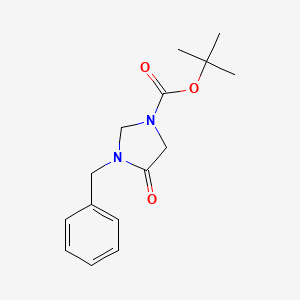
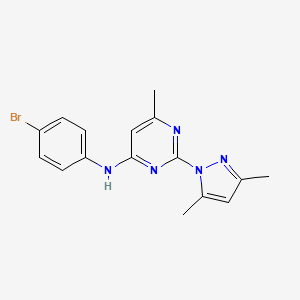
![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)
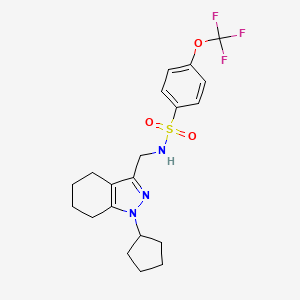
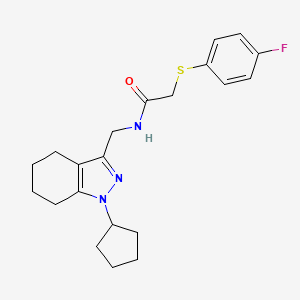

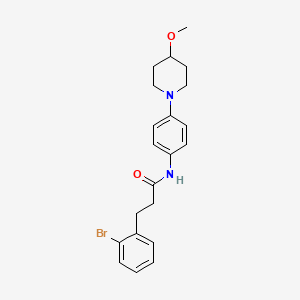
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
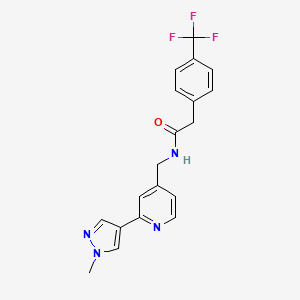
![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2777837.png)